N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-17(15-6-4-3-5-7-15)18(24)21-14-16-8-9-20-19(22-16)23-10-12-25-13-11-23/h3-9,17H,2,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKMLWKAVGYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized through a reaction involving 2-chloropyrimidine and morpholine under basic conditions, such as using cesium carbonate in dimethylformamide (DMF) as a solvent.
Attachment of the Phenylbutanamide Group: The phenylbutanamide group can be introduced through a nucleophilic substitution reaction, where the morpholinopyrimidine intermediate reacts with a suitable phenylbutanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutanamide group.
Reduction: Reduced derivatives of the morpholinopyrimidine core.
Substitution: Substituted morpholinopyrimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with several classes of molecules:


Key Observations :
- Morpholine vs. Benzimidazole : Morpholine-containing compounds (e.g., ) often exhibit improved solubility compared to benzimidazole derivatives () due to the oxygen atom’s polarity .
- Heterocyclic Cores : Pyrimidine and benzimidazole scaffolds are both associated with kinase inhibition, but pyrimidines (as in the target compound) are more commonly linked to ATP-binding pocket interactions .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Solubility and Bioavailability
- Morpholine-Containing Compounds : The morpholine ring in derivatives enhances water solubility compared to halogenated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide in ) .
- Lipophilicity : The phenylbutanamide group likely increases logP compared to sulfonamide-containing analogs (), suggesting slower renal clearance but higher plasma protein binding .
Biological Activity
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, interaction studies, and relevant case studies.
Structural Overview
The compound features a morpholinopyrimidine moiety linked to a phenylbutanamide backbone. Its molecular formula is with a molecular weight of approximately 336.42 g/mol. The specific arrangement of atoms allows for various interactions with biological targets, which is crucial for its pharmacological applications.
Biological Activity
Research indicates that compounds containing morpholinopyrimidine structures often exhibit significant biological activities. Specifically, this compound may interact with multiple biological targets, influencing various cellular processes. The following table summarizes some potential biological activities based on structural analogs:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-Methylpiperazin-1-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide | Enhanced CNS activity | Modulation of neurotransmitter receptors |
| N-(6-Morpholino-pyrimidin-4-yloxy)-2-(3-pyridyl)acetamide | Potential anti-inflammatory effects | Inhibition of inflammatory pathways |
| 4-(Morpholinopyrimidin-2-yloxy)benzamide | Target specificity in cancer therapy | Interaction with kinase signaling pathways |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Morpholinopyrimidine Moiety : This involves cyclization reactions using appropriate precursors.
- Amide Bond Formation : The morpholinopyrimidine is then reacted with 2-phenylbutanoic acid derivatives to form the desired amide.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized using NMR and mass spectrometry.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:
- Binding Affinity Assessments : Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Cell-Based Assays : Evaluating the compound's effects on cell proliferation and apoptosis in various cancer cell lines.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:
- Inhibition of Tumor Growth : A study demonstrated that similar morpholine-containing compounds inhibited tumor growth in xenograft models by targeting specific kinase pathways.
- Anti-inflammatory Properties : Research indicated that derivatives of morpholinopyrimidine exhibited anti-inflammatory effects by modulating cytokine release in macrophage cell lines.
- CNS Activity Evaluation : Compounds structurally related to this compound were evaluated for their ability to penetrate the blood-brain barrier and influence neurochemical pathways.
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of 2-phenylbutanoyl chloride with a morpholinopyrimidine derivative via nucleophilic acyl substitution.
- Step 2: Methylation or alkylation at the pyrimidine N-position using reagents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization: Use statistical design of experiments (DoE) to vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios. For example, a Central Composite Design can identify optimal conditions for yield maximization while minimizing byproducts .
Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?
Answer:
- NMR: Assign peaks using - and -NMR to verify the morpholine ring (δ 3.5–4.0 ppm for CH₂-N) and phenyl groups (δ 7.2–7.5 ppm).
- X-ray Crystallography: Refine data using SHELXL (e.g., SHELX-97) to resolve bond lengths and angles. For example, the morpholine ring’s chair conformation and amide planarity should align with theoretical values (C=O bond: ~1.23 Å; C-N: ~1.33 Å) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
Answer:
- Assay Validation: Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic activity).
- Data Normalization: Account for variables like cell permeability (logP ~3.5 predicted) or serum protein binding using equilibrium dialysis.
- Mechanistic Profiling: Perform kinome-wide screening to identify off-target effects that may explain discrepancies .
Advanced: What computational approaches are effective for predicting the compound’s mechanism of action and binding modes?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with kinases) using AMBER or GROMACS. Focus on the morpholine ring’s role in H-bonding with catalytic lysine residues.
- Density Functional Theory (DFT): Calculate partial charges to model nucleophilic attack sites on the pyrimidine ring.
- QSAR Modeling: Use descriptors like topological polar surface area (TPSA ~90 Ų) and ClogP to correlate structural features with activity .
Basic: How should researchers design initial biological screening assays for this compound?
Answer:
- Target Selection: Prioritize kinases (e.g., PI3K, mTOR) or GPCRs based on structural analogs (e.g., imatinib-like scaffolds).
- Assay Types:
- In vitro: Fluorescence-based kinase inhibition assays (IC₅₀ determination).
- Cell-based: Apoptosis assays (Annexin V/PI staining) in cancer lines (e.g., MCF-7, HepG2).
- Controls: Include positive controls (e.g., staurosporine for kinases) and vehicle-only groups .
Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation.
- Solubility Enhancement: Formulate as a cyclodextrin complex or salt form (e.g., hydrochloride).
- Plasma Protein Binding: Measure using ultrafiltration; modify logD (aim for 2–3) via alkyl chain truncation .
Basic: How can researchers validate the compound’s purity and stability under storage conditions?
Answer:
- HPLC: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to assess purity (>95%).
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic cleavage of the amide bond .
Advanced: How can reaction pathways for byproduct formation be analyzed and mitigated?
Answer:
- Mechanistic Probes: Use -labeling or deuterated solvents to track hydrolysis intermediates.
- In Situ Monitoring: Employ ReactIR to detect transient species (e.g., morpholine ring-opening intermediates).
- Byproduct Suppression: Add scavengers (e.g., molecular sieves for water-sensitive steps) .
Advanced: What structural modifications are suggested to enhance selectivity for target proteins?
Answer:
- Fragment Replacement: Substitute the phenylbutanamide group with bioisosteres (e.g., thiophene) to reduce off-target binding.
- Steric Hindrance: Introduce methyl groups ortho to the amide bond to block non-specific interactions.
- Pharmacophore Mapping: Align the morpholine oxygen with key H-bond acceptors in the target’s active site .
Basic: What safety precautions are critical during handling and disposal of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


